

Antifungal Activity of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 2-Hydroxy-6-Methoxybenzoate*

Cat. No.: *B13916009*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-hydroxy-6-methoxybenzoate, a substituted benzyl salicylate derivative, has demonstrated notable antifungal properties, particularly against phytopathogenic fungi. This technical guide provides a comprehensive overview of its antifungal activity, drawing from available scientific literature. The document outlines the compound's chemical properties, summarizes its in vitro efficacy, details relevant experimental protocols, and explores its putative mechanism of action. Due to the limited publicly available data specifically for **Benzyl 2-hydroxy-6-methoxybenzoate**, this guide also incorporates information from closely related compounds to provide a broader context for its potential applications in antifungal drug development.

Introduction

The increasing prevalence of fungal infections in both agriculture and human health, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Natural products and their derivatives represent a promising avenue for identifying new chemical scaffolds with unique mechanisms of action. **Benzyl 2-hydroxy-6-methoxybenzoate** has emerged as a compound of interest due to its documented inhibitory effects on fungal growth. This guide aims to consolidate the current knowledge on this compound to support further research and development efforts.

Chemical Properties

- IUPAC Name: **Benzyl 2-hydroxy-6-methoxybenzoate**
- Synonyms: Benzyl 6-methoxysalicylate
- CAS Number: 24474-71-3
- Molecular Formula: C₁₅H₁₄O₄
- Molecular Weight: 258.27 g/mol
- Appearance: Solid
- Solubility: Soluble in DMSO

Antifungal Activity: Quantitative Data

The primary research demonstrating the antifungal efficacy of **Benzyl 2-hydroxy-6-methoxybenzoate** was conducted by Krüzselyi et al. (2021). The study identified this compound as the most potent antifungal agent isolated from goldenrod root extracts against specific crop pathogenic fungi.

Fungal Species	Assay Type	Metric	Value (µg/mL)	Reference
Fusarium avenaceum	Microdilution Broth	IC ₅₀	25-26	[1][2]
Bipolaris sorokiniana	Microdilution Broth	IC ₅₀	25-26	[1][2]

Table 1: In Vitro Antifungal Activity of **Benzyl 2-hydroxy-6-methoxybenzoate**

Putative Mechanism of Action

While the precise mechanism of action for **Benzyl 2-hydroxy-6-methoxybenzoate** has not been elucidated, insights can be drawn from studies on structurally related compounds, such

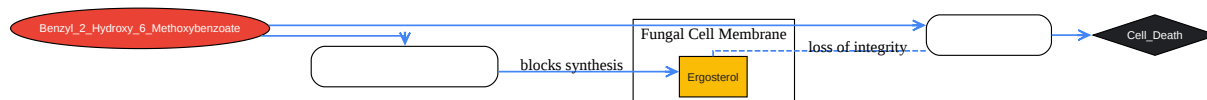
as salicylates and other benzyl derivatives. The prevailing hypothesis is that its antifungal effect is multifactorial, primarily targeting the fungal cell membrane and potentially interfering with key cellular processes.

Disruption of Fungal Cell Membrane Integrity

Salicylic acid and its derivatives are known to exert their antifungal effects by disrupting the plasma membrane of fungal cells. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. It is plausible that **Benzyl 2-hydroxy-6-methoxybenzoate** shares this mode of action. The lipophilic nature of the benzyl group would facilitate its intercalation into the lipid bilayer of the fungal cell membrane.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. Some benzaldehyde derivatives with structural similarities to the benzyl moiety of the target compound have been shown to inhibit enzymes involved in the ergosterol biosynthesis pathway. Disruption of this pathway leads to a depleted supply of ergosterol and the accumulation of toxic sterol intermediates, thereby compromising membrane integrity and function.



[Click to download full resolution via product page](#)

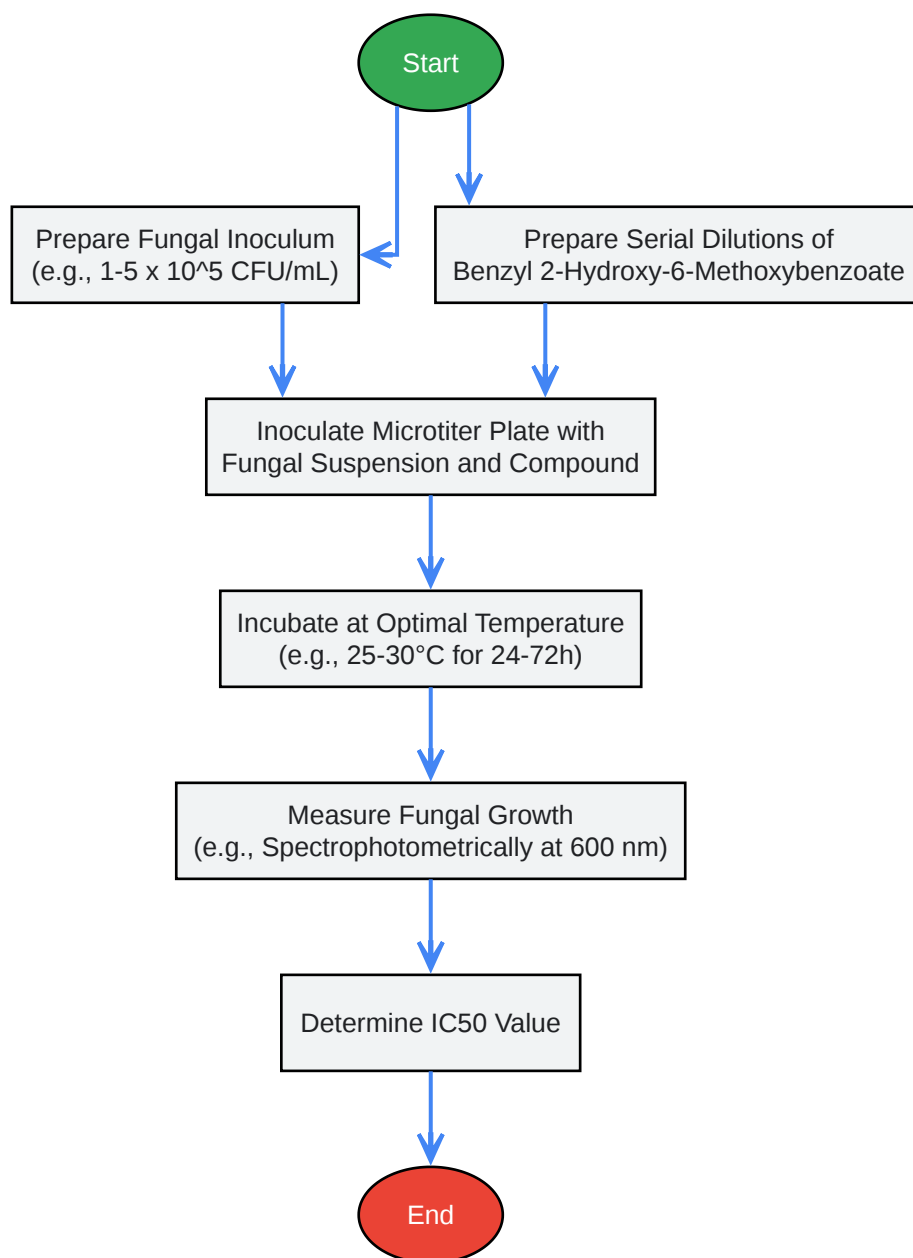
Caption: Putative antifungal mechanism of **Benzyl 2-Hydroxy-6-Methoxybenzoate**.

Experimental Protocols

The following are generalized protocols for key experiments based on standard methodologies in mycology and the information available for related compounds.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Half Maximal Inhibitory Concentration (IC₅₀) of an antifungal agent.



[Click to download full resolution via product page](#)

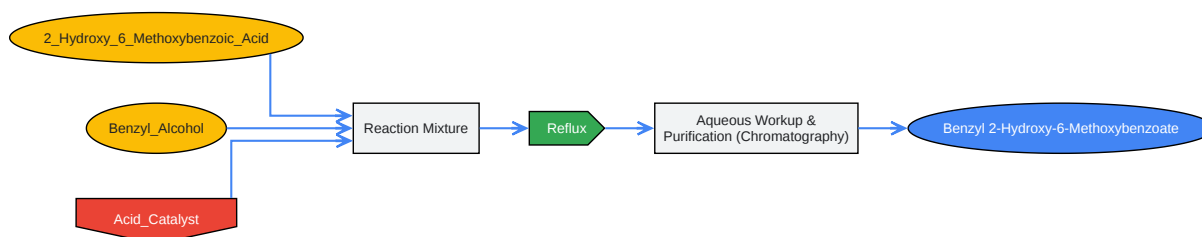
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Assay.

Protocol:

- **Fungal Strain Preparation:** Culture the desired fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at its optimal growth temperature. Harvest spores or conidia and suspend them in a suitable broth (e.g., RPMI-1640). Adjust the suspension to a final concentration of $1-5 \times 10^5$ CFU/mL.
- **Compound Preparation:** Prepare a stock solution of **Benzyl 2-hydroxy-6-methoxybenzoate** in DMSO. Perform serial two-fold dilutions in the culture medium to achieve the desired concentration range.
- **Assay Plate Setup:** In a 96-well microtiter plate, add 100 μ L of the fungal suspension to each well. Add 100 μ L of the serially diluted compound to the respective wells. Include a positive control (fungal suspension with medium) and a negative control (medium only).
- **Incubation:** Incubate the plate at the optimal temperature for the fungal strain (typically 25-30°C) for 24 to 72 hours.
- **Data Analysis:** Measure the optical density at 600 nm using a microplate reader to determine fungal growth. The IC_{50} is calculated as the concentration of the compound that inhibits 50% of fungal growth compared to the positive control.

Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

A general method for the synthesis of benzyl esters from the corresponding carboxylic acid can be adapted for the preparation of **Benzyl 2-hydroxy-6-methoxybenzoate**.



[Click to download full resolution via product page](#)

Caption: Generalized Fischer Esterification for Benzyl Ester Synthesis.

Protocol (Fischer Esterification):

- **Reaction Setup:** In a round-bottom flask, dissolve 2-hydroxy-6-methoxybenzoic acid in an excess of benzyl alcohol.
- **Catalyst Addition:** Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure **Benzyl 2-hydroxy-6-methoxybenzoate**.

Safety and Toxicology

Limited toxicological data is available for **Benzyl 2-hydroxy-6-methoxybenzoate**. A Safety Data Sheet (SDS) indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Data on the closely related compound, Benzyl Salicylate, suggests low acute oral and dermal toxicity. However, some studies have indicated potential for developmental toxicity at higher doses. In vitro genotoxicity tests on Benzyl Salicylate have been negative. Given the structural similarity, a cautious approach should be taken, and thorough toxicological evaluation is warranted for any drug development program involving **Benzyl 2-hydroxy-6-methoxybenzoate**.

Conclusion and Future Directions

Benzyl 2-hydroxy-6-methoxybenzoate demonstrates promising in vitro antifungal activity against phytopathogenic fungi. Its potential as a lead compound for the development of new antifungal agents is evident. However, significant data gaps remain. Future research should focus on:

- Expanding the antifungal screening to a broader panel of clinically relevant fungal pathogens.
- Elucidating the specific mechanism of action, including its effects on the fungal cell membrane and key biosynthetic pathways.
- Conducting comprehensive in vitro and in vivo toxicological studies to establish a safety profile.
- Optimizing the synthesis protocol for scalability and cost-effectiveness.

Addressing these areas will be crucial in determining the therapeutic potential of **Benzyl 2-hydroxy-6-methoxybenzoate** and its derivatives as next-generation antifungal drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cir-safety.org [cir-safety.org]
- 2. Benzyl 2-hydroxy-6-methoxybenzoate|24474-71-3|MSDS [dcchemicals.com]
- To cite this document: BenchChem. [Antifungal Activity of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13916009#antifungal-activity-of-benzyl-2-hydroxy-6-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com